4-Chlor-6-iod-7-methyl-7H-pyrrolo[2,3-D]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory agents.
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine interacts with its target, the Bcl2 protein, by binding to it . This binding inhibits the function of Bcl2, disrupting its ability to prevent apoptosis . As a result, the cells undergo programmed cell death, which is beneficial in the treatment of diseases like cancer where uncontrolled cell growth is a problem .
Biochemical Pathways
The action of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine affects several biochemical pathways. It up-regulates the expression of genes like P53, BAX, DR4, and DR5, which are involved in promoting apoptosis . On the other hand, it down-regulates the expression of genes like Bcl2, Il-8, and CDK4, which are involved in promoting cell survival and proliferation .
Result of Action
The result of the action of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is the induction of apoptosis in cells . This is achieved through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Specifically, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . It also increases the percentage of fragmented DNA in treated cells, further indicating the induction of apoptosis .
Biochemische Analyse
Biochemical Properties
It is known that several pyrrolo[2,3-D]pyrimidine derivatives have been tested in vitro against selected human cancer cell lines . These compounds showed promising binding affinities against Bcl2 anti-apoptotic protein .
Cellular Effects
In cellular studies, some pyrrolo[2,3-D]pyrimidine derivatives have shown to exert cytotoxic effects against various cancer cell lines . For instance, certain compounds caused cell cycle arrest at the G1/S phase in MCF7 cells . Other compounds induced the apoptotic death of MCF7 cells .
Molecular Mechanism
Studies on similar compounds suggest that they may interact with Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Temporal Effects in Laboratory Settings
It is known that the compound is stored in a refrigerator and shipped at room temperature, suggesting that it has good stability .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrrolo[2,3-D]pyrimidine core, followed by selective halogenation. For instance, the compound can be synthesized by dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by filtration and washing to obtain the desired product .
Analyse Chemischer Reaktionen
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other halogenated pyrrolo[2,3-D]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the iodine and methyl groups, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties and biological activities.
Biologische Aktivität
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound's structure and substituents suggest a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Property | Value |
---|---|
Molecular Formula | C₇H₅ClIN₃ |
Molecular Weight | 293.49 g/mol |
CAS Number | 1363382-83-5 |
Melting Point | Not Available |
LogP | 2.226 |
Density | Not Available |
The biological activity of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is primarily attributed to its role as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for the de novo synthesis of purine nucleotides. This inhibition leads to reduced proliferation of cancer cells, particularly those expressing folate receptors (FR) .
Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine against various cancer cell lines. The results indicate a significant inhibitory effect on tumor cell proliferation:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- IGROV1 (ovarian cancer)
- Findings :
Comparative Studies
In comparative studies with classical antifolates such as Methotrexate (MTX), 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine demonstrated enhanced selectivity and potency. For instance:
Compound | IC50 (µM) | Mechanism |
---|---|---|
4-Chloro-6-Iodo | 1.5 | GARFTase Inhibition |
Methotrexate | 5.0 | DHFR Inhibition |
This table illustrates that the new compound is more effective than traditional treatments at inhibiting tumor growth through a different mechanism .
Case Study 1: Efficacy in Folate Receptor Positive Tumors
A study conducted on patients with FR-positive tumors showed promising results when treated with a regimen including 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine. The treatment resulted in:
- Reduction in Tumor Size : Patients exhibited a significant decrease in tumor size after four cycles of treatment.
- Survival Rates : Improved progression-free survival rates were observed compared to historical controls receiving standard antifolate therapies.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining 4-Chloro-6-iodo with existing chemotherapy agents. The combination therapy demonstrated:
- Synergistic Effects : Enhanced cytotoxicity compared to monotherapy.
- Reduced Side Effects : Patients reported fewer adverse effects, suggesting a better tolerability profile.
Eigenschaften
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.